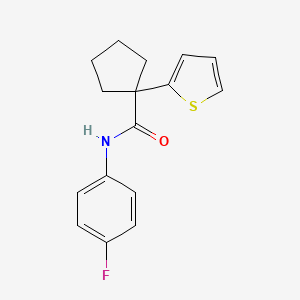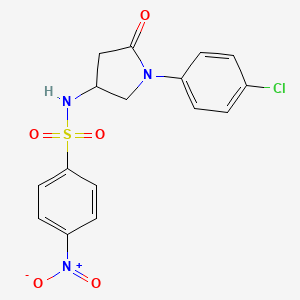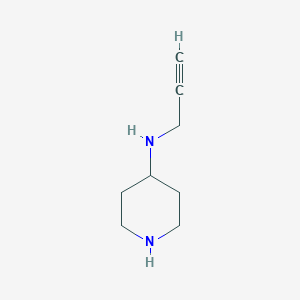
3-(2-chloropyridine-4-carbonyl)-N-(2-ethoxyphenyl)-4-methyl-1,3-thiazolidin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloropyridine-4-carbonyl)-N-(2-ethoxyphenyl)-4-methyl-1,3-thiazolidin-2-imine is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a thiazolidinone ring fused with a pyridine and phenyl group, contributes to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyridine-4-carbonyl)-N-(2-ethoxyphenyl)-4-methyl-1,3-thiazolidin-2-imine typically involves a multi-step process:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of 2-chloropyridine-4-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiazolidinone ring.
Acylation: The thiazolidinone intermediate is then acylated with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the ethoxyphenyl group.
Methylation: The final step involves the methylation of the thiazolidinone ring using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the pyridine ring can be achieved using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-(2-chloropyridine-4-carbonyl)-N-(2-ethoxyphenyl)-4-methyl-1,3-thiazolidin-2-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-chloropyridine-4-carbonyl)-N-(2-ethoxyphenyl)-4-methyl-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets:
Antimicrobial Activity: It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Anti-inflammatory Activity: It could inhibit the production of pro-inflammatory cytokines or block the activity of enzymes like cyclooxygenase.
Anticancer Activity: It might induce apoptosis in cancer cells by activating caspases or inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Pyridine Derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Phenylthiazoles: Investigated for their antimicrobial and anticancer properties.
Uniqueness
3-(2-chloropyridine-4-carbonyl)-N-(2-ethoxyphenyl)-4-methyl-1,3-thiazolidin-2-imine is unique due to its combined structural features of thiazolidinone, pyridine, and phenyl groups, which contribute to its broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-[2-(2-ethoxyphenyl)imino-4-methyl-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-3-24-15-7-5-4-6-14(15)21-18-22(12(2)11-25-18)17(23)13-8-9-20-16(19)10-13/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCADNACTPHZSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=C2N(C(CS2)C)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B3011232.png)

![[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B3011235.png)
![Methyl 6-benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3011241.png)

![6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3011243.png)

![N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011245.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B3011246.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3011250.png)


![2-(2,5-dimethylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3011255.png)
